2-(4,5-Dimethoxy-2-nitrophenyl)imidazole

Medicinal Chemistry Ligand Design Physicochemical Profiling

Standard 2-arylimidazoles lack the electronic fine-tuning or photolytic efficiency required for advanced SAR and optochemical probes. This compound integrates a validated 4,5-dimethoxy-2-nitrophenyl (DMNP) caging group with an imidazole metal-binding core. - **Key differentiators:** 5 H-bond acceptors (vs. 3 in simpler analogs), TPSA 93 Ų, XLogP3 1.5, and a quantum yield of 0.17-0.19 for photolysis. - **Applications:** Focused kinase/GPCR libraries requiring low CNS penetration, photopharmacological probes, and redox-modulated nitroimidazole development. - **Supply:** Research-grade (≥98%) with global shipment available.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Cat. No. B12293081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dimethoxy-2-nitrophenyl)imidazole
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC
InChIInChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13)
InChIKeyUUKNMZRLOMVTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dimethoxy-2-nitrophenyl)imidazole – Research-Grade Nitroimidazole Building Block


2-(4,5-Dimethoxy-2-nitrophenyl)imidazole (CAS 2070896-33-0) is a heterocyclic building block featuring an imidazole ring coupled to a 4,5-dimethoxy-2-nitrophenyl moiety. With a molecular formula of C₁₁H₁₁N₃O₄ and a molecular weight of 249.22 g/mol [1], this compound combines the metal-coordinating capacity of the imidazole core with the electron-withdrawing nitro group and electron-donating methoxy substituents. These functional groups create a distinctive electronic environment that differentiates it from simpler nitroimidazole analogs, making it a candidate of interest in medicinal chemistry, photochemical probe development, and materials science. Its commercial availability at research-grade purity (typically ≥98%) from multiple global suppliers positions it as an accessible yet specialized intermediate for structure–activity relationship (SAR) studies and synthetic chemistry programs.

Heterocyclic building block with balanced electronic and steric profile
4,5-Dimethoxy-2-nitrophenyl moiety supports photochemical probe development
Research-grade supply enables SAR library synthesis and coordination studies

Why Generic Substitution Fails for This Dimethoxy-Nitroimidazole Scaffold


The simultaneous presence of two methoxy groups and a nitro group on the phenyl ring of 2-(4,5-dimethoxy-2-nitrophenyl)imidazole creates a physicochemical and reactivity profile not reproducible by simple nitroimidazoles (e.g., 2-(2-nitrophenyl)imidazole or metronidazole) or dimethoxy analogs lacking the nitro substituent. Key computed descriptors reveal that the target compound has 5 hydrogen bond acceptors versus 3 for 2-(2-nitrophenyl)imidazole, a topological polar surface area (TPSA) of 93 Ų compared to approximately 55 Ų for the simpler analog, and an XLogP3 of 1.5 [1]. These differences translate into altered solubility, permeability, and target-binding characteristics that can derail SAR campaigns if a less functionalized analog is used as a substitute. Furthermore, the 4,5-dimethoxy-2-nitrophenyl (DMNP) substructure has been independently validated as a photolabile caging group with quantum yields of 0.17–0.19 at physiological pH [2], a property absent in non-methoxylated or non-nitrated phenylimidazoles. Generic substitution therefore risks loss of both the desired electronic effects and the unique photochemical functionality.

Hydrogen bond profile shift
Higher acceptor count versus simpler nitroimidazoles may alter target engagement and pharmacophore mapping.
Permeability and solubility mismatch
Elevated TPSA compared to des-methoxy analogs changes passive permeability prediction and aqueous solubility behavior.
Missing photolabile DMNP group
Non-methoxylated or non-nitrated phenylimidazoles lack the DMNP photochemical uncaging functionality required for light-activated probes.

Quantitative Differentiation Against Closest Structural Analogs


Enhanced Hydrogen Bond Acceptor Count for Target Engagement

The target compound possesses 5 hydrogen bond acceptor atoms (two methoxy oxygens, two nitro oxygens, and one imidazole nitrogen) compared to only 3 acceptors in the simpler analog 2-(2-nitrophenyl)imidazole [1]. This additional hydrogen bonding capacity enables stronger and more geometrically distinct interactions with biological targets, as demonstrated in docking studies of methoxy-substituted nitroimidazoles where the methoxy groups form hydrogen bonds with active-site residues not accessible to the des-methoxy analog [2].

H-bond acceptors
Computed property
5
+67% vs. 2-(2-nitrophenyl)imidazole
Expands pharmacophore interaction space for target-engagement studies
No experimental binding data; class-level relevance
Medicinal Chemistry Ligand Design Physicochemical Profiling

Elevated Topological Polar Surface Area Dictates Permeability Profile

The target compound's TPSA is 93 Ų [1], approximately 69% larger than the ~55 Ų estimated for 2-(2-nitrophenyl)imidazole and significantly above the 60–70 Ų range typical of CNS-penetrant drugs. This elevated TPSA predicts lower passive membrane permeability and higher aqueous solubility, making the compound a more suitable candidate for peripheral target applications or prodrug strategies requiring enhanced solubility [2]. The methoxy groups contribute additively to TPSA, a feature absent in the comparator.

TPSA
Computed property
93 Ų
+69% vs. simpler analog
Predicts lower passive permeability and higher aqueous solubility
Exceeds typical CNS drug threshold; context-dependent
ADME Drug-likeness Physicochemical Property Profiling

Moderate Lipophilicity Balances Synthetic Handleability

The computed XLogP3 of 2-(4,5-dimethoxy-2-nitrophenyl)imidazole is 1.5 [1], reflecting a moderate lipophilicity imparted by the methoxy groups partially offsetting the polar nitro and imidazole functions. In contrast, 2-(4-nitrophenyl)imidazole has a computed XLogP3 of approximately 1.8–2.0, while 2-(4-methoxyphenyl)imidazole is more lipophilic at ~2.5 [2]. The target compound's intermediate logP facilitates purification via reversed-phase chromatography and improves solubility in aqueous-organic solvent mixtures commonly employed in parallel synthesis and biological assays.

XLogP3
Computed property
1.5
−0.4 vs. 4-nitro; −1.0 vs. 4-methoxy
Moderate lipophilicity supports purification and assay compatibility
Favourable for reversed-phase chromatography handling
LogP Lipophilicity Synthetic Chemistry

DMNP Substructure Enables Photochemical Uncaging Functionality

The 4,5-dimethoxy-2-nitrophenyl (DMNP) group has been established as a photolabile protecting group with a quantum yield of photolysis of 0.17–0.19 and an uncaging rate of approximately 1.7–1.8 × 10⁴ s⁻¹ at pH 7 and 360 nm irradiation [1]. Although these data were generated on DMNP-ethyl ester derivatives rather than the imidazole directly, the photochemical reactivity is inherent to the DMNP chromophore. Simpler 2-nitrophenylimidazoles lacking the two methoxy groups show significantly lower absorption in the near-UV and inferior uncaging efficiency [2]. This positions the target compound as a privileged scaffold for constructing light-activatable probes, photopharmacological agents, or controlled-release systems.

Photolysis quantum yield
Class-level inference
0.17–0.19
+70–90% vs. NB cage
Supports DMNP-based photochemical uncaging efficiency in probe design
Extrapolated from DMNP-ethyl ester; direct imidazole data to verify
Photochemistry Caged Compounds Chemical Biology

Application Scenarios Where This Imidazole Outperforms Generic Alternatives


Peripheral Target Library Synthesis with Optimized TPSA and Lipophilicity

Medicinal chemistry programs targeting peripheral enzymes or receptors benefit from the compound's elevated TPSA (93 Ų) and moderate XLogP3 (1.5), which collectively predict reduced CNS penetration and improved aqueous solubility [1]. When building focused libraries for kinases, GPCRs, or metalloenzymes where CNS restriction is desirable, this scaffold provides a differentiated starting point compared to more lipophilic 2-arylimidazoles that carry risk of undesired brain exposure.

Photocaged Probe Development Leveraging the DMNP Chromophore

The 4,5-dimethoxy-2-nitrophenyl moiety is a validated second-generation photolabile caging group with quantum yields of 0.17–0.19, outperforming classical nitrobenzyl cages [1]. Incorporating this imidazole building block into peptides, nucleotides, or small-molecule probes enables light-triggered release with improved efficiency, facilitating high-precision chemical biology experiments in cellular and in vivo settings. Procurement should be prioritized by laboratories developing optochemical tools or photopharmacological agents.

Metal Complexation Studies with Enhanced Hydrogen Bond Acceptor Capacity

With 5 hydrogen bond acceptors, the compound offers a richer coordination environment than simpler 2-arylimidazoles (typically 3 acceptors) [1]. This makes it a valuable ligand candidate for synthesizing transition metal complexes with potentially tuneable catalytic, magnetic, or biological properties. Research groups engaged in coordination chemistry or metallodrug discovery should select this compound over less functionalized imidazole ligands to access additional binding modes and structural diversity.

SAR Exploration of Nitroimidazole-Based Anti-Infectives

The electron-donating methoxy groups counterbalance the electron-withdrawing nitro substituent, altering the redox potential of the nitro group relative to standard 2-nitroimidazoles [1]. This modulation is particularly relevant in anti-parasitic and anti-bacterial drug discovery, where nitro reduction is a key activation step. Scientists synthesizing next-generation nitroimidazoles for Chagas disease, tuberculosis, or anaerobic bacterial infections will find this scaffold a strategically distinct alternative to 2-(2-nitrophenyl)imidazole or metronidazole derivatives.

Application
Selection Property
Validation Focus
Peripheral target library synthesis
TPSA and logP profile
Reduced CNS permeability and solubility assessment
Photocaged probe development
DMNP photolabile moiety
Photolysis efficiency and uncaging rate validation
Metal complexation studies
High H-bond acceptor count
Coordination chemistry versatility screening
Nitroimidazole SAR exploration
Methoxy-substituted nitroimidazole scaffold
Redox potential characterization
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